![molecular formula C14H14O B3051481 Benzene, 1-methyl-2-(4-methylphenoxy)- CAS No. 3402-72-0](/img/structure/B3051481.png)
Benzene, 1-methyl-2-(4-methylphenoxy)-
Overview
Description
“Benzene, 1-methyl-2-(4-methylphenoxy)-” is an organic compound . It has a molecular formula of C14H14O and a molecular weight of 198.26 g/mol .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-2-(4-methylphenoxy)-” consists of a benzene ring with a methyl group and a 4-methylphenoxy group attached . The InChI string representation of its structure isInChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3
. Physical And Chemical Properties Analysis
“Benzene, 1-methyl-2-(4-methylphenoxy)-” is likely to share some properties with other benzene derivatives. Benzene derivatives are typically nonpolar and immiscible with water but readily miscible with organic solvents .Scientific Research Applications
DNA Binding Studies
Benzene derivatives like 1,4-bis((4-nitrophenoxy)methyl)benzene and 1,4-bis((4-aminophenoxy)methyl)benzene show potential as strong ds.DNA binders and replication quenchers. These compounds could contribute to the development of new materials for DNA interaction studies, offering insights into DNA-binding mechanisms (Haider et al., 2011).
Material Synthesis
Synthesis of aromatic polyamides from benzene derivatives provides valuable materials with significant industrial applications. For example, polyamides derived from 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids show promising properties for creating flexible and durable materials (Yang et al., 1996).
Fluorescent Receptor Development
The benzene-1,2-diamine structure, a variant of the benzene derivative, has been employed in designing chemosensors for detecting ions like Ni2+ and Cu2+ in a dual-channel mode. Such sensors could be crucial for environmental monitoring and health applications (Pawar et al., 2015).
Conformational Flexibility Studies
The molecule mephenesin (3-(2-methylphenoxy)propane-1,2-diol), related to benzene derivatives, has been a subject of study for its conformational flexibility and molecular dynamics. This research provides fundamental insights into molecular behavior which can be applied in various scientific fields (Écija et al., 2014).
Synthesis of Novel Compounds
Research into the synthesis of (prop-2-ynyloxy) benzene derivatives has led to the development of compounds with potential antibacterial and antiurease effects. This is crucial for creating new pharmaceuticals and chemicals with specific biological activities (Batool et al., 2014).
Mechanism of Action
Target of Action
This compound is structurally related to tolyl groups, which are commonly found in diverse chemical compounds . .
Mode of Action
Compounds with similar structures, such as tolyl groups, are known to interact with their targets through various mechanisms, including nucleophilic substitution and free radical reactions .
Pharmacokinetics
It is known that tolyl groups, which are structurally similar, are nonpolar and hydrophobic , suggesting that this compound may have similar properties affecting its bioavailability.
properties
IUPAC Name |
1-methyl-2-(4-methylphenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVFWSONCRYGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187630 | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-methyl-2-(4-methylphenoxy)- | |
CAS RN |
3402-72-0 | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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